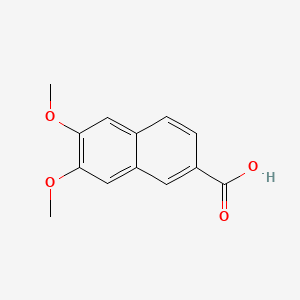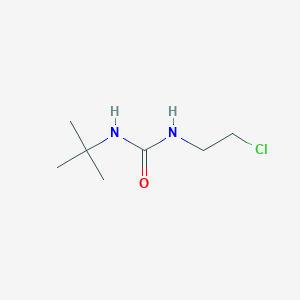
1-Tert-butyl-3-(2-chloroethyl)urea
Overview
Description
1-Tert-butyl-3-(2-chloroethyl)urea (TBCU) is a small molecule compound derived from urea and is widely used in scientific research. It is a highly versatile compound that has many applications in biochemical and physiological studies, as well as in laboratory experiments. TBCU has been studied extensively in a variety of fields and has shown promising results in a number of areas. In
Scientific Research Applications
Antineoplastic Activities
1-Tert-butyl-3-(2-chloroethyl)ureas (CEUs) have shown promising activities in the field of anticancer research. They are a new class of potent antineoplastic agents, exhibiting cytotoxic effects on various cancer cells. The compound 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene (tBCEU), a derivative of CEU, has been extensively studied for its antineoplastic potential.
Cytotoxic and Antineoplastic Properties : CEUs, including tBCEU, display significant cytotoxicity against cancer cells. They act as alkylating agents, but interestingly, their cytotoxic effect is not due to DNA alkylation, unlike their parent molecule chloroethylnitrosourea (Maurizis et al., 1998).
Activity in Drug-Resistant Tumors : tBCEU has been found effective against tumor cell lines resistant to a wide range of anticancer drugs. This suggests its potential usefulness in treating cancers resistant to conventional therapies (C.-Gaudreault et al., 2004).
Effect on Microtubule and Cytoskeleton : tBCEU influences the synthesis of proteins like tubulin and vimentin, which are critical components of the cytoskeleton. This interference with the cytoskeleton suggests a possible mechanism for its antineoplastic activity (Poyet et al., 1993).
Antiangiogenic and Antitumoral Activities : Phenyl-3-(2-chloroethyl)ureas, including tBCEU, have been found to inhibit the migration and proliferation of endothelial and tumor cells. They disrupt microtubules, leading to altered nuclear morphology and cytoskeleton disruption, which contributes to their antiangiogenic and antitumoral properties (Petitclerc et al., 2004).
Other Medical Applications
Besides their role in cancer treatment, 1-Tert-butyl-3-(2-chloroethyl)urea compounds have been explored for other medical applications.
Potential in Treating Arrhythmias and Hypertension : Certain derivatives of 1,3-disubstituted ureas have demonstrated antiarrhythmic and hypotensive properties, indicating potential applications in cardiovascular diseases (Chalina et al., 1998).
Free Radical Scavenging : Compounds like T-0162, related structurally to this compound, have been shown to be effective free radical scavengers, suggesting their potential in reducing myocardial infarct size (Yamashita et al., 2000).
Synthesis and Chemical Properties
Research has also been conducted on the synthesis and properties of this compound derivatives.
Synthesis Techniques : Novel methods have been developed for synthesizing derivatives of this compound, focusing on environmentally friendly and safer approaches (Bigi et al., 2000).
Structure-Activity Relationship : Understanding the chemical structure of these compounds helps in elucidating their mechanism of action and optimizing their pharmacological properties.
Properties
IUPAC Name |
1-tert-butyl-3-(2-chloroethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClN2O/c1-7(2,3)10-6(11)9-5-4-8/h4-5H2,1-3H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCWAQWESJZYIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303802 | |
| Record name | 1-tert-butyl-3-(2-chloroethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13908-02-6 | |
| Record name | NSC162151 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162151 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-tert-butyl-3-(2-chloroethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl-3-(2-chloroethyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



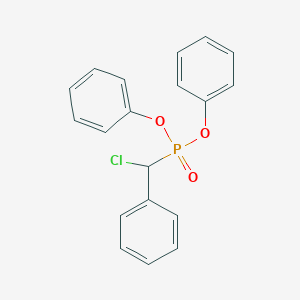


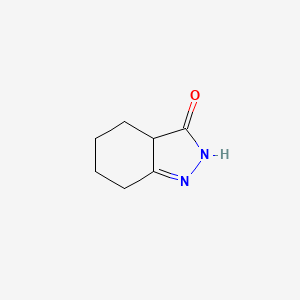


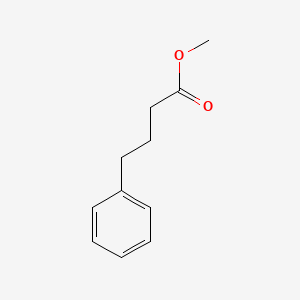
![Spiro[5.6]dodecan-7-one](/img/structure/B1331467.png)
![1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione](/img/structure/B1331468.png)

